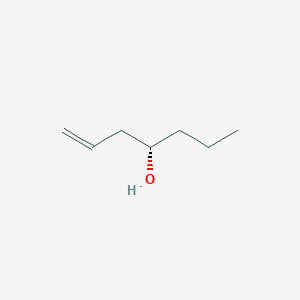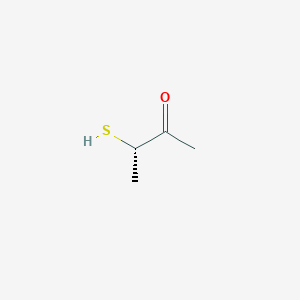
(S)-4-Ethyloctanoic acid
概要
説明
(S)-4-Ethyloctanoic acid is a chiral carboxylic acid with the molecular formula C10H20O2 It is characterized by the presence of an ethyl group at the fourth carbon of the octanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Ethyloctanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 4-ethyloct-2-enoic acid using a chiral catalyst. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. The reaction typically requires a hydrogen source, such as hydrogen gas, and a chiral catalyst, such as a rhodium or ruthenium complex, under mild conditions.
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts or enzymes to achieve high selectivity and yield. Enzymatic resolution of racemic mixtures of 4-ethyloctanoic acid using lipases or esterases is a common method. This process involves the selective hydrolysis of one enantiomer, leaving the desired (S)-enantiomer in high purity.
化学反応の分析
Types of Reactions: (S)-4-Ethyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or borane.
Substitution: The hydrogen atom of the carboxylic acid group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide to form acyl chlorides or bromides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) under reflux conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of acyl chlorides or bromides.
科学的研究の応用
(S)-4-Ethyloctanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity, including its role as a precursor in the biosynthesis of bioactive molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of chiral drugs and pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of (S)-4-Ethyloctanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Octanoic Acid: A straight-chain carboxylic acid without the ethyl substitution.
4-Methyloctanoic Acid: Similar structure but with a methyl group instead of an ethyl group.
4-Phenyloctanoic Acid: Contains a phenyl group at the fourth carbon instead of an ethyl group.
Uniqueness: (S)-4-Ethyloctanoic acid is unique due to its chiral nature and the presence of an ethyl group at the fourth carbon. This structural feature imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and chiral drug development. Its specific interactions with molecular targets also differentiate it from other similar compounds.
特性
IUPAC Name |
(4S)-4-ethyloctanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-9(4-2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKJMPFEQOHBAC-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(S)-alpha-Methyl-alpha-propylbenzyl] alcohol](/img/structure/B8253724.png)





![(R)-(6-ethoxyquinolin-4-yl)-[(2S,5R)-5-ethyl-2,5-dimethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol;hydrochloride](/img/structure/B8253765.png)




